3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Overview
Description
3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound that contains both triazole and thiadiazole rings
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, have been reported to inhibitMtb shikimate dehydrogenase (Mt SD) , an essential protein for the biosynthesis of the chorismate end product .
Mode of Action
It can be inferred from related studies that the compound might interact with its target protein (like mt sd) and inhibit its function . This inhibition could lead to disruption in the biosynthesis of chorismate, affecting the metabolic processes of the target organism .
Biochemical Pathways
The compound potentially affects the shikimate pathway by inhibiting the Mt SD enzyme . The shikimate pathway is responsible for the biosynthesis of chorismate, which is a precursor for the synthesis of aromatic amino acids and other aromatic compounds . By inhibiting Mt SD, the compound disrupts this pathway, leading to downstream effects on the organism’s metabolism .
Result of Action
The result of the compound’s action would be the disruption of the shikimate pathway due to the inhibition of the Mt SD enzyme . This could potentially lead to a decrease in the synthesis of aromatic compounds, affecting the growth and survival of the target organism . In the context of antibacterial activity, this could result in the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, a precursor for aromatic amino acids . This inhibition disrupts the metabolic pathway, leading to antimicrobial effects. Additionally, the compound interacts with tubulin, inhibiting its polymerization and thus exhibiting anticancer properties .
Cellular Effects
The effects of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, it alters cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .
Molecular Mechanism
At the molecular level, 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine exerts its effects through various mechanisms. It binds to the active site of shikimate dehydrogenase, inhibiting its activity and disrupting the biosynthesis of aromatic amino acids . The compound also binds to tubulin, preventing its polymerization and thus inhibiting cell division . Additionally, it modulates gene expression by interacting with transcription factors and altering their binding to DNA . These interactions lead to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
The effects of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine is involved in several metabolic pathways. It interacts with enzymes such as shikimate dehydrogenase and tubulin, affecting their activity and altering metabolic flux . The compound also influences metabolite levels by inhibiting key metabolic enzymes, leading to changes in cellular metabolism . These interactions highlight the compound’s potential to modulate metabolic pathways and its therapeutic potential.
Transport and Distribution
The transport and distribution of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it binds to specific proteins, facilitating its distribution to different cellular compartments . This distribution is crucial for the compound’s activity, as it ensures that it reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as shikimate dehydrogenase and tubulin . It is also found in the nucleus, where it modulates gene expression by interacting with transcription factors . These localization patterns are essential for the compound’s biochemical and cellular effects, as they determine its accessibility to target biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethyl-1,2,4-triazole with a thiadiazole derivative under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolo-thiadiazole derivatives.
Scientific Research Applications
3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has a wide range of scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine
- 3-(3-Propyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine
- 3-(3-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-yl)-phenylamine
Uniqueness
3-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
3-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZLSIKQZVEEEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164322 | |
Record name | 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874591-57-8 | |
Record name | 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874591-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.